molecular formula C8H16N2O B1290010 1-(tert-Butyl)piperazin-2-one CAS No. 681483-76-1

1-(tert-Butyl)piperazin-2-one

Cat. No.: B1290010
CAS No.: 681483-76-1
M. Wt: 156.23 g/mol
InChI Key: TZHWGNAPUMDIQM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)piperazin-2-one is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The tert-butyl group attached to the piperazine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with piperazine-2-one under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

1-(tert-Butyl)piperazin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing various pharmaceuticals and bioactive molecules.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its chemical structure and functional groups. The tert-butyl group enhances the compound’s binding affinity and selectivity towards its targets, leading to its desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple heterocyclic compound with two nitrogen atoms in a six-membered ring.

    N-Boc piperazine: A derivative of piperazine with a tert-butoxycarbonyl (Boc) protecting group.

    1-(tert-Butyl)piperazine: Similar to 1-(tert-Butyl)piperazin-2-one but lacks the carbonyl group.

Uniqueness

This compound is unique due to the presence of both the tert-butyl group and the carbonyl group in its structure. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

1-tert-butylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-9-6-7(10)11/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHWGNAPUMDIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630372
Record name 1-tert-Butylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681483-76-1
Record name 1-tert-Butylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 4-tert-butyl-3-oxopiperazine-1-carboxylic acid benzyl ester (0.75 g, 2.58 mmol) in EtOH (5 mL). The reaction mixture was flushed with nitrogen and 10% Pd/C (67 mg, 0.13 mmol) was added. The reaction mixture was stirred under a hydrogen atmosphere for 18 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 1-tert-Butylpiperazin-2-one as grey oil (0.276 g, 69%). 1H NMR (300 MHz, CDCl3): δ 3.50 (s, 2H), 3.37 (t, J=5.5 Hz, 2H), 3.06 (t, J=5.5 Hz, 2H), 1.48-1.41 (m, 9H)
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
67 mg
Type
catalyst
Reaction Step Two

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